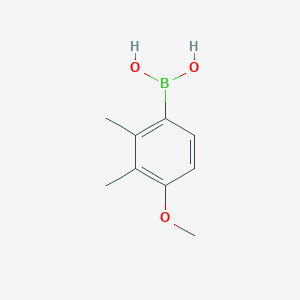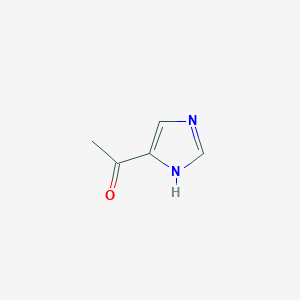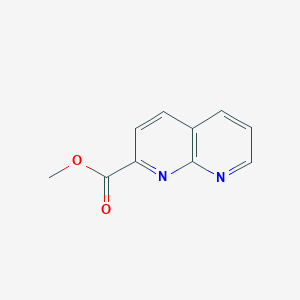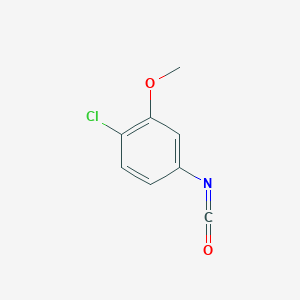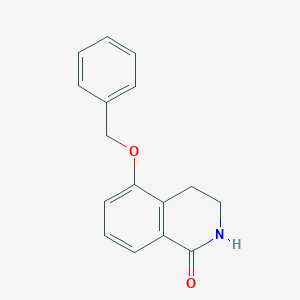
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one
Vue d'ensemble
Description
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one, also known as PDM-35, is a synthetic compound that belongs to the isoquinoline family. It has been widely studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mécanisme D'action
The exact mechanism of action of 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to inhibit the activity of monoamine oxidase A and B, which may contribute to its anxiolytic and anticancer effects.
Effets Biochimiques Et Physiologiques
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to decrease the levels of stress hormones such as cortisol, which may contribute to its anxiolytic effects. In addition, it has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological and pathological processes. However, one of the limitations of using 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one is its relatively short half-life, which may limit its utility in certain experiments.
Orientations Futures
There are several future directions for research on 5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or safety concerns. Finally, there is a need for further research on its anticancer properties, including its potential use in combination with other chemotherapeutic agents.
Applications De Recherche Scientifique
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. In psychiatry, it has been studied for its potential use as an antidepressant and anxiolytic agent. In oncology, it has been investigated for its anticancer properties.
Propriétés
Numéro CAS |
129075-51-0 |
|---|---|
Nom du produit |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
Clé InChI |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
SMILES canonique |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
Synonymes |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

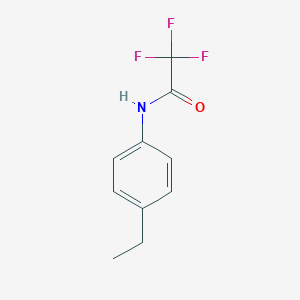
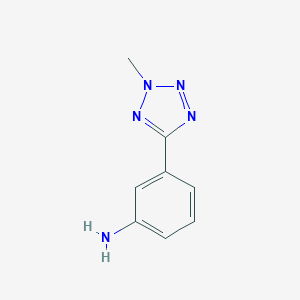

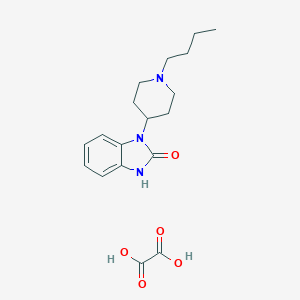
![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)
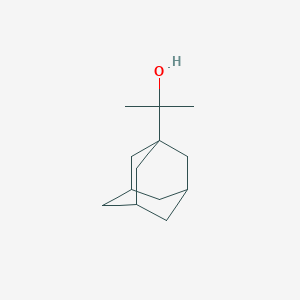
![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)
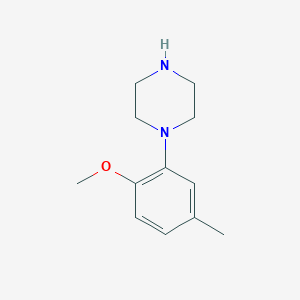
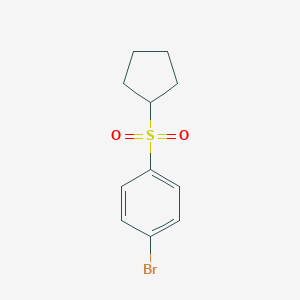
![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)
